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Compound of Interest

Compound Name: Rubidium hydrogen sulfate

Cat. No.: B101858 Get Quote

This guide provides a comprehensive overview of the Bond-Valence-Sum (BVS) model and its

application to the structural analysis of rubidium-containing compounds. It is intended for

researchers, scientists, and professionals in materials science and drug development who

utilize crystallographic data. The document details the theoretical underpinnings, experimental

and computational protocols, and available software for performing BVS calculations, with a

specific focus on validating the +1 oxidation state of rubidium.

Core Principles of the Bond-Valence Model
The Bond-Valence Model (BVM) is a simple yet powerful approach used to validate and

analyze the chemical structures of crystalline solids.[1] It is a quantitative development of

Pauling's rules, providing a robust method for assessing the plausibility of a determined crystal

structure or predicting atomic coordination.[1] The model's primary application is to estimate

the oxidation states of atoms by analyzing the lengths of the bonds they form.[1][2]

The two fundamental principles of the BVM are:

The Valence Sum Rule: This rule states that the sum of the valences of all bonds formed by

a single atom must be equal to the magnitude of the atomic valence (or oxidation state) of

that atom.[1][3] For rubidium, which typically has an oxidation state of +1, the sum of the

valences of all bonds originating from an Rb⁺ ion should be approximately 1.

The Distortion Theorem: This theorem observes that if the bond lengths in a coordination

sphere are not all equal, the average bond length will be longer than that in a regular
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polyhedron with the same bond-valence sum.[1][3] Conversely, for a constant average bond

length, the bond-valence sum increases as the individual bond lengths deviate more from

the average.[3]

The relationship between bond length and bond valence is described by the widely adopted

empirical expression:

vij = exp [ (R0 - rij) / b ]

Where:

vij is the valence of the bond between atoms i and j.

rij is the experimentally determined length of the bond between atoms i and j.[1]

R0 is the bond-valence parameter, an empirically determined value representing the ideal

bond length for a valence of 1.0 valence units (v.u.).[1]

b is an empirical constant, often considered "universal" and typically fixed at 0.37 Å.[1][4]

The Bond-Valence Sum (Vi) for an atom i is then calculated by summing the individual bond

valences of all its bonds:

Vi = Σ vij

A correctly determined structure should yield a calculated Vi that closely matches the atom's

expected formal oxidation state.[5] Discrepancies may indicate an issue with the structural

model, such as incorrect atom assignment or missing atoms.[2][5]

Data Presentation: Bond-Valence Parameters for
Rubidium-Oxygen Bonds
The accuracy of BVS calculations is highly dependent on the quality of the bond-valence

parameters (R0). These parameters are derived by analyzing a large number of well-refined

crystal structures. For rubidium compounds, the most common interactions involve Rb-O

bonds. Below is a summary of published R0 values for Rb⁺-O²⁻ pairs.
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Cation-Anion Pair R0 (Å) b (Å) Source

Rb⁺ - O²⁻ 2.228 0.37 (fixed)

Derived from analysis

of structures

containing carboxylate

ligands.[6]

Rb⁺ - O²⁻ 2.193 0.37 (fixed)

Derived from a

comprehensive

analysis of inorganic

crystal structures.[7]

Note: The choice of R0 can depend on the chemical environment. For organic or coordination

complexes, parameters derived from similar structures may yield more accurate results.

Detailed Protocol for BVS Calculation
The following steps outline the methodology for performing a BVS calculation for a rubidium

atom in a crystal structure.

Step 1: Obtain Crystallographic Data The primary input for a BVS calculation is a refined crystal

structure, typically in the form of a Crystallographic Information File (CIF). This file contains the

necessary information: unit cell dimensions, space group symmetry, and the fractional

coordinates of all atoms in the asymmetric unit.

Step 2: Identify the Coordination Sphere of Rubidium From the atomic coordinates, identify the

central rubidium atom(s) and all surrounding oxygen atoms (or other anions). Calculate the

interatomic distances (rij) between the Rb⁺ ion and all neighboring O²⁻ ions. It is crucial to

apply a suitable distance cutoff to define the coordination sphere. This cutoff is typically set

beyond the longest expected bond length but short enough to exclude non-bonding

interactions.

Step 3: Select Appropriate Bond-Valence Parameters Choose the R0 and b parameters for the

Rb-O atom pair from the table provided above. The value of b is almost universally fixed at 0.37

Å.[4]
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Step 4: Calculate Individual Bond Valences (vij) For each Rb-O bond within the defined

coordination sphere, use the bond length (rij) and the selected R0 and b parameters to

calculate the individual bond valence using the formula: vij = exp[(R0 - rij) / 0.37]

Step 5: Compute the Bond-Valence Sum (VRb) Sum the individual bond valences (vij)

calculated in the previous step to obtain the total Bond-Valence Sum for the rubidium atom:

VRb = Σ vij

Step 6: Validate the Result Compare the calculated VRb with the expected formal oxidation

state of rubidium, which is +1. In stable and well-determined structures, the calculated BVS

should be close to the integer value, typically within ±0.1 v.u.[5] A significant deviation may

suggest structural strain, disorder, or an error in the structure determination.[2]

Software and Tools for BVS Calculations
Several software programs are available to automate and simplify BVS calculations:

VALENCE: A DOS program designed to calculate bond valences from bond lengths and vice

versa.[8]

3DBVSMAPPER: A program that generates three-dimensional bond-valence sum maps and

energy landscapes, useful for analyzing ion diffusion pathways.[9][10]

VaList & SoftBV: Web-based or standalone programs that calculate bond valences from

user-supplied structural data in formats like CIF or SHELX.[2]

VALMAP: A program for the calculation and visualization of BVS contour maps.[11]

EXPO: A comprehensive software suite for crystallography that includes tools for BVS

analysis.[5]

Many modern crystallographic software packages incorporate BVS calculation modules as a

standard tool for structure validation.

Visualizing BVS Concepts and Workflows
Diagrams created using the DOT language help illustrate the logical relationships and

workflows inherent in BVS calculations.
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Caption: Workflow for a Bond-Valence-Sum (BVS) calculation.
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Caption: Conceptual relationship of components in the BVS model.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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